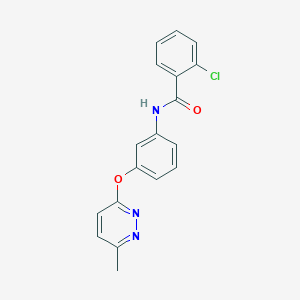
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as CPB, is a chemical compound that has been of interest to researchers due to its potential applications in the fields of medicine and agriculture. CPB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound that can be synthesized through various chemical reactions involving chloro and benzamide derivatives. One study explored the synthesis, coordination, and reactivity of related isocyanides, highlighting the potential for creating complexes with metals such as Pt(II) and Pd(II). These complexes could lead to the development of new materials with unique properties for industrial and research applications (Facchin et al., 2002).
Structural Analysis and Interactions
Another research aspect involves the structural analysis and intermolecular interactions of benzamide derivatives similar to 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. Studies on antipyrine-like derivatives provide insights into how these molecules interact with each other and their environment, which is crucial for understanding their behavior in biological systems or materials science. The crystal packing, hydrogen bonding, and π-interactions play significant roles in stabilizing these compounds and can influence their solubility, reactivity, and overall utility in various scientific domains (Saeed et al., 2020).
Potential Therapeutic Applications
While direct research on 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in therapeutic contexts might be limited, related compounds have been studied for their biological activities. For instance, derivatives of benzamide have been evaluated for their antibacterial properties, suggesting potential applications in developing new antimicrobial agents. The synthesis and characterization of these compounds, including their interactions with bacterial cells, can lead to novel treatments for infections (Adam et al., 2016).
Advanced Material Development
Research into the synthesis of novel compounds with benzamide motifs, such as 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also contributes to the development of advanced materials. These materials could have applications in electronics, photonics, or as catalysts in chemical reactions. The detailed understanding of their synthesis pathways, structural properties, and reactivity is essential for tailoring these materials for specific applications (Yu et al., 2012).
Propriétés
IUPAC Name |
2-chloro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)20-18(23)15-7-2-3-8-16(15)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYYOIDSGUZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

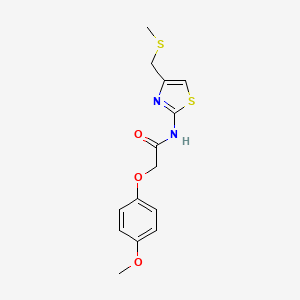
![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2586768.png)
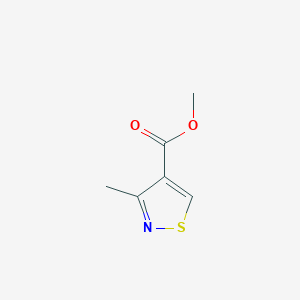
![4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2586771.png)
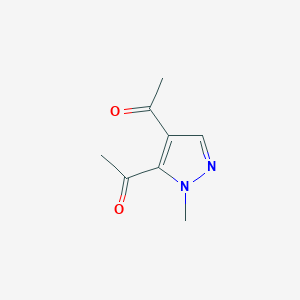

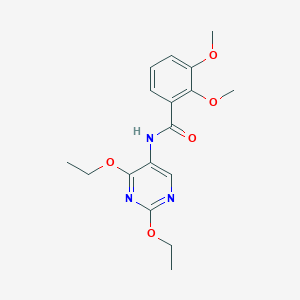
![5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2586777.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2586783.png)
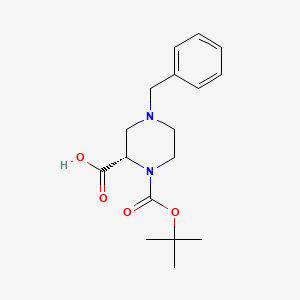
![2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2586785.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2586786.png)
![ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2586790.png)